methyl 1-((4-sulfamoylphenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Overview
Description
“Methyl 1-((4-sulfamoylphenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate” is a complex organic compound. It contains several functional groups, including a sulfamoyl group (-SO2NH2), a carbamoyl group (-CONH2), and a carboxylate ester group (-COOCH3). The presence of these functional groups suggests that this compound might have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the sulfamoyl group might be introduced using a sulfonyl chloride in an S_N2 reaction, while the carbamoyl group might be introduced using an isocyanate . The carboxylate ester group could be introduced using a carboxylic acid and an alcohol in an esterification reaction .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a 3,4-dihydroisoquinoline core. This is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The various substituents (the sulfamoylphenyl, carbamoyl, and methyl carboxylate groups) are likely attached to this core .
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would largely depend on its functional groups. For example, the sulfamoyl group might undergo hydrolysis to give a sulfonic acid and an amine. The carbamoyl group might react with amines to form ureas. The ester group could undergo hydrolysis to give a carboxylic acid and an alcohol .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the sulfamoyl and carbamoyl groups might make this compound quite polar, affecting its solubility in different solvents. The ester group could potentially make this compound susceptible to hydrolysis .
Scientific Research Applications
Antitumor and Antileukemic Activity
Research has shown that various derivatives of isoquinoline, such as 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone, have been synthesized and evaluated for antineoplastic activity in mice bearing L1210 leukemia. These compounds have demonstrated significant antitumor activities, with some derivatives producing optimum % T/C values against the L1210 leukemia in mice (M. Liu, T. Lin, P. Penketh, A. Sartorelli, 1995; M C Liu, T S Lin, P Penketh, A C Sartorelli, 1995).
Novel Synthetic Methods
The use of 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate as a catalyst for the synthesis of ethyl-4-aryl/heteryl-hexahydro-trimehtyl-5-oxoquinoline-3-carboxylates showcases an efficient, halogen-free, and reusable Bronsted acidic ionic liquid catalyst. This method provides a clean and simple approach to producing the desired product in high yield over a short reaction time (N. G. Khaligh, 2014).
Molecular Docking Studies
Acetylenic quinolinesulfonamides have been designed, synthesized, and tested for antiproliferative activity against human breast cancer cell lines. Some compounds exhibited potent antitumor activities, comparable to or better than the positive control cisplatin. Molecular docking studies suggest these compounds might target cytochrome P450 (CYP) isoenzymes pathways, indicating a mechanism for their activity (Krzysztof Marciniec, Bartosz Pawełczak, M. Latocha, L. Skrzypek, M. Maciążek-Jurczyk, S. Boryczka, 2017).
Mechanism of Action
The mechanism of action of this compound in biological systems would depend on its structure and the specific context. For example, if this compound were a drug, its mechanism of action might involve binding to a specific protein target. The sulfamoyl, carbamoyl, and ester groups could all potentially be involved in such binding interactions .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 1-[(4-sulfamoylphenyl)carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S/c1-26-18(23)21-11-10-12-4-2-3-5-15(12)16(21)17(22)20-13-6-8-14(9-7-13)27(19,24)25/h2-9,16H,10-11H2,1H3,(H,20,22)(H2,19,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVUBHSKZJKVPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=CC=CC=C2C1C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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